N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-17(16-11-13-7-3-5-9-15(13)23-16)12-20-19(21)14-8-4-6-10-18(14)24-2/h3-11,17H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUWOLXTZPGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1SC)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-bromoethanol and a base such as potassium carbonate.
Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 2-(methylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and methoxyethyl group may play crucial roles in binding to these targets, while the methylthio group could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
- N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(ethylthio)benzamide
- N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzoate
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide is unique due to the specific combination of functional groups it possesses. The presence of the benzofuran ring imparts distinct electronic and steric properties, while the methoxyethyl and methylthio groups contribute to its reactivity and potential biological activity. This combination of features makes it a valuable compound for various research applications.
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 285.37 g/mol
- CAS Number : Not specifically listed in the provided sources, but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Anti-inflammatory Effects : The compound has been shown to modulate immune responses by acting on prostaglandin receptors (EP2 and EP4), which are crucial in inflammatory processes .
- β-cell Protection : Research indicates that similar benzamide derivatives exhibit protective effects against endoplasmic reticulum (ER) stress-induced cell death in pancreatic β-cells, which is significant for diabetes treatment .
- Anticancer Activity : The compound's structure suggests potential anticancer properties, particularly through immune modulation and direct cytotoxic effects on tumor cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Diabetes Management : A study highlighted the efficacy of a benzamide analog in protecting pancreatic β-cells from ER stress, demonstrating a significant increase in cell viability under stress conditions with an EC50 value indicating high potency . This suggests that similar compounds could offer therapeutic benefits for diabetes management.
- Cancer Treatment : In a recent patent application, benzofuran derivatives were noted for their potential in cancer therapy through immune system reactivation, indicating a promising avenue for further exploration with this compound as a candidate .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(methylthio)benzamide?
The synthesis typically involves multi-step reactions starting with functionalized benzofuran and benzamide precursors. Key steps include:
- Coupling reactions (e.g., amide bond formation between 2-(methylthio)benzoic acid and a benzofuran-containing amine derivative using carbodiimides like EDC/HOBt) .
- Purification : Column chromatography or recrystallization in solvents like methanol/water to achieve >95% purity .
- Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis of the methylthio group .
Basic: How is the structural integrity of the compound confirmed?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.3 ppm), benzofuran protons (δ ~6.5–7.8 ppm), and methylthio (δ ~2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation, hydrogen bonding, and π-π stacking interactions (e.g., benzofuran and benzamide rings) .
Advanced: What methodologies are used to evaluate its biological activity in anticancer research?
- In vitro assays :
- MTT assay : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Target identification :
- Molecular docking : Predict binding to p53 or tubulin (AutoDock Vina) .
- Western blotting : Validate protein targets (e.g., caspase-3, Bcl-2) .
Advanced: How can computational modeling guide SAR studies for this compound?
- QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .
- Dynamics simulations (MD) : Analyze binding stability with targets (e.g., 100-ns MD runs in GROMACS) .
- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., CYP450 inhibition risk) .
Advanced: What strategies improve its bioavailability for therapeutic applications?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles for controlled release and reduced off-target toxicity .
- Metabolic stability : Modify methylthio to sulfoxide/sulfone derivatives to slow hepatic clearance .
Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .
- Control for batch variability : Validate compound purity (HPLC ≥98%) and solvent effects (DMSO concentration ≤0.1%) .
- Reproducibility protocols : Publish detailed methods (e.g., CellTiter-Glo® vs. MTT) to enable cross-study comparisons .
Reactivity: How does the methylthio group influence chemical modifications?
- Nucleophilic substitution : React with alkyl halides to form sulfonium salts .
- Oxidation : Convert to sulfoxide (H₂O₂, 0°C) or sulfone (mCPBA, RT) to modulate electronic properties .
- Cross-coupling : Participate in Pd-catalyzed C–S bond formation for derivatization .
Material Science: What non-pharmacological applications are explored?
- Organic electronics : Study charge transport properties (e.g., OFETs) due to benzofuran’s π-conjugation .
- Coordination chemistry : Chelate metal ions (e.g., Cu²⁺) via benzamide and thioether groups for catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
